N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline
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Overview
Description
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a chemical compound with the molecular formula C13H19N3S and a molecular weight of 249.38 g/mol . This compound is characterized by the presence of a piperazine ring attached to a dimethylated aniline group through a carbonothioyl linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline typically involves the reaction of N,N-dimethylaniline with piperazine and a carbonothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The carbonothioyl group may also play a role in the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline: This compound has a similar structure but with a methyl group instead of a carbonothioyl group.
N,N-Dimethyl-4-(piperazin-1-yl)aniline: Lacks the carbonothioyl group, making it less reactive in certain chemical reactions.
Uniqueness
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is unique due to the presence of the carbonothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-piperazin-1-ylmethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICJKRACZAEWCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355362 |
Source
|
Record name | [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431884-69-4 |
Source
|
Record name | [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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